

1-Phenylpiperidin-4-ol CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Phenylpiperidin-4-ol

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In-Depth Technical Guide: 1-Phenylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Phenylpiperidin-4-ol**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and known biological activities, presenting key data in a structured format for ease of reference.

Core Compound Identification

CAS Number: 117896-69-2[1][2]

Molecular Formula: C11H15NO[1]

Molecular Weight: 177.24 g/mol [1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of **1-Phenylpiperidin-4-ol** is presented in the table below. This data is crucial for its application in experimental settings and computational modeling.



Property	Value	Reference
Molecular Weight	177.24 g/mol	[1]
IUPAC Name	1-phenylpiperidin-4-ol	[1]
Melting Point	69-70°C	ChemicalBook
Boiling Point	180 °C (at 12 Torr)	ChemicalBook
Density	1.116±0.06 g/cm³ (Predicted)	ChemicalBook
рКа	14.90±0.20 (Predicted)	ChemicalBook
XLogP3	1.6	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	177.115364102 g/mol	[1]
Monoisotopic Mass	177.115364102 g/mol	[1]
Topological Polar Surface Area	23.5 Ų	[1]
Heavy Atom Count	13	PubChem
Formal Charge	0	PubChem
Complexity	146	[1]

Synthesis and Experimental Protocols

The synthesis of **1-Phenylpiperidin-4-ol** and its derivatives is a key area of research. While specific protocols for the parent compound are not extensively detailed in publicly available literature, the synthesis of its precursor, N-phenyl-4-piperidone, and its subsequent derivatization are well-documented.

Synthesis of N-phenyl-4-piperidone (Precursor)



A disclosed synthesis method for the intermediate N-phenyl-4-piperidone involves a multi-step process. Aniline is reacted with 3-methyl-1,3,5-pentanetriol in the presence of a catalyst to yield N-phenyl-4-methyl-4-piperidinol. This intermediate then undergoes demethylation and oxidation to produce N-phenyl-4-piperidone.

General Protocol for Derivatization: Synthesis of a 4-Phenylpiperidin-4-ol Substituted Pyrazole

The following is a representative protocol for the synthesis of a biologically active derivative of **1-Phenylpiperidin-4-ol**, specifically a pyrazole derivative. This process highlights the utility of **1-Phenylpiperidin-4-ol** as a scaffold in medicinal chemistry.

Step 1: Synthesis of Pyrazole Carboxylic Acid Ethyl Ester

- β-diketoester (1 mmol) and 4-fluorophenyl hydrazine are combined in a solution of ethanol (100 ml) and acetic acid (10 ml).
- The mixture is refluxed overnight.
- After concentration to remove ethanol, the solution is neutralized with Na₂CO₃.
- The resulting precipitate is filtered, dried, and recrystallized from ethanol.

Step 2: Hydrolysis to Pyrazole Carboxylic Acid

- The pyrazole carboxylic acid ethyl ester (1 mmol) is dissolved in a mixture of tetrahydrofuran (THF, 50 ml), methanol (15 ml), and water (20 ml).
- Lithium hydroxide (1.2 mmol) is added, and the mixture is stirred overnight.
- Volatile solvents are removed, and the residue is dissolved in a mixture of water (50 ml) and ethyl acetate (100 ml).
- The organic layers are combined, washed with water and brine, dried with Na₂SO₄, and evaporated to yield the carboxylic acid.

Step 3: Formation of the Acid Chloride



- The pyrazole carboxylic acid (1 mmol) is dissolved in dichloromethane (DCM, 20 ml).
- Oxalyl chloride (1.5 mmol) is added at 0°C.
- A catalytic amount of dimethylformamide (DMF, 3 drops) is introduced, and the mixture is stirred at room temperature.
- Excess oxalyl chloride is removed under a nitrogen stream.

Step 4: Coupling with 4-Piperidone

- The acid chloride is dissolved in fresh DCM (25 ml).
- Triethylamine (2 mmol) is added at 0°C, followed by the addition of 4-piperidone (1.1 mmol) at the same temperature.
- Upon reaction completion, the mixture is diluted with water and extracted with DCM.
- The combined organic layers are washed, dried, and evaporated. The crude product is purified by washing with diethyl ether.

Step 5: Grignard Reaction to Yield the Final Product

- The product from Step 4 (1 mmol) is dissolved in THF (20 ml).
- A Grignard reagent (1.5 mmol) is introduced at 0°C.
- The reaction is allowed to proceed to completion at room temperature, monitored by TLC.

Biological Activity and Applications in Drug Development

1-Phenylpiperidin-4-ol and its derivatives have shown promise in several areas of drug development, primarily due to their structural similarity to known pharmacophores.

Antimicrobial and Antifungal Activity



Derivatives of **1-Phenylpiperidin-4-ol** have been synthesized and evaluated for their antimicrobial and antifungal properties. A pyrazole derivative of **1-Phenylpiperidin-4-ol**, referred to as CHP, exhibited promising in-vitro activity. The presence of the 4-phenylpiperidin-4-ol moiety is believed to contribute to an enhanced absorption rate of lipids, thereby improving the pharmacological activity.

Table of In-Vitro Antimicrobial and Antifungal Activity of a Pyrazole Derivative (CHP)

Organism	Zone of Inhibition (mm)
Staphylococcus aureus	18
Escherichia coli	16
Pseudomonas aeruginosa	14
Candida albicans	19
Aspergillus flavus	15
Aspergillus niger	13

Central Nervous System (CNS) Applications

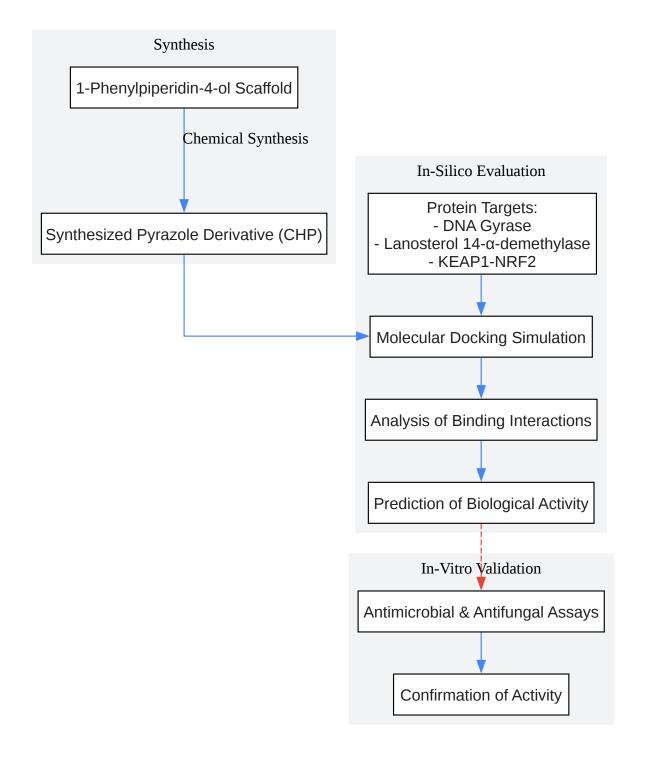
The 4-phenylpiperidine scaffold is a well-established pharmacophore in the development of CNS-active agents, particularly as ligands for dopamine receptors. Derivatives of 4-phenylpiperidines have been investigated as D2 receptor ligands. For instance, pridopidine, a 4-phenylpiperidine derivative, has been identified as a dopaminergic stabilizer. These compounds are of interest for their potential in treating neuropsychiatric and neurodegenerative disorders.

In-Silico Studies and Molecular Interactions

To understand the potential mechanism of action of **1-Phenylpiperidin-4-ol** derivatives, insilico molecular docking studies have been performed. A study on a pyrazole derivative investigated its interaction with key proteins such as DNA Gyrase and Lanosterol $14-\alpha$ -demethylase, which are targets for antibacterial and antifungal agents, respectively.



The following diagram illustrates the logical workflow of an in-silico evaluation of a **1-Phenylpiperidin-4-ol** derivative.





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Workflow for the evaluation of a **1-Phenylpiperidin-4-ol** derivative.

The molecular docking studies revealed robust binding interactions at specific sites within these proteins, suggesting a potential therapeutic relevance for such derivatives.

Conclusion

1-Phenylpiperidin-4-ol is a valuable scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated promising antimicrobial, antifungal, and CNS activities. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will likely lead to the discovery of new and effective drug candidates. This technical guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

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References

- 1. 1-Phenylpiperidin-4-ol | C11H15NO | CID 2737154 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-PHENYLPIPERIDIN-4-OL | 117896-69-2 [chemicalbook.com]
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